![molecular formula C6H4BrF2NO B1401451 3-Bromo-4-(difluoromethoxy)pyridine CAS No. 1214377-46-4](/img/structure/B1401451.png)
3-Bromo-4-(difluoromethoxy)pyridine
Overview
Description
“3-Bromo-4-(difluoromethoxy)pyridine” is a chemical compound with the molecular formula C6H4BrF2NO . It has a molecular weight of 224.003 Da .
Synthesis Analysis
The synthesis of pyridine derivatives, including “3-Bromo-4-(difluoromethoxy)pyridine”, involves various methods such as C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions and the choice of reagents can influence the yield and the selectivity of the reaction .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(difluoromethoxy)pyridine” consists of a pyridine ring substituted with a bromo group at the 3-position and a difluoromethoxy group at the 4-position .Physical And Chemical Properties Analysis
“3-Bromo-4-(difluoromethoxy)pyridine” is a liquid at room temperature . It has a polar surface area (PSA) of 22.12000 and a partition coefficient (LogP) of 2.44550 .Scientific Research Applications
Agrochemical Applications
3-Bromo-4-(difluoromethoxy)pyridine is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Organic Compounds
The development of organic compounds containing fluorine has been made possible by the use of 3-Bromo-4-(difluoromethoxy)pyridine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Development of Pesticides
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Direct Arylations of Heteroarenes
3-Bromo-4-(difluoromethoxy)pyridine can be used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
This compound can be used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would likely interact with its targets (organoboron reagents) to form new carbon-carbon bonds .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -5.92 cm/s . The compound also has a lipophilicity Log Po/w (iLOGP) of 1.72 .
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions, in which this compound is used, are generally environmentally benign and tolerant to a variety of functional groups .
properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPXEJVJBMWMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292814 | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214377-46-4 | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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